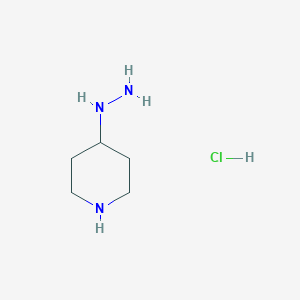

4-Hydrazinopiperidine hydrochloride

描述

4-Hydrazinopiperidine hydrochloride is a piperidine derivative functionalized with a hydrazine group at the 4-position and formulated as a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for aqueous reactions or biological studies .

属性

IUPAC Name |

piperidin-4-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c6-8-5-1-3-7-4-2-5;/h5,7-8H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSVKVNFGDSMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641064 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952201-01-3 | |

| Record name | 4-Hydrazinylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

Hydrazinopyridines, a related class of compounds, have been actively investigated as precursors in the synthesis of products having biological activity. The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products and pesticides.

Mode of Action

It’s worth noting that the hydrazine group in related compounds is highly reactive, allowing for interactions with various targets.

Biochemical Pathways

Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides, suggesting that they may interact with biochemical pathways related to these processes.

生化分析

Biochemical Properties

4-Hydrazinopiperidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrazine-reactive enzymes, where it acts as a substrate or inhibitor. For instance, it can form hydrazones with carbonyl-containing biomolecules, affecting their structure and function . Additionally, this compound can interact with cytochrome P450 enzymes, influencing metabolic pathways and drug metabolism .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . Its impact on cellular metabolism includes changes in the levels of various metabolites and the flux through metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it forms stable hydrazone derivatives with aldehydes and ketones, which can inhibit the activity of enzymes that rely on these functional groups . Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of metabolic pathways. At higher doses, this compound can induce toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a particular dosage level triggers significant changes in cellular and physiological functions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can influence the localization and distribution of this compound within tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound can localize to the mitochondria, where it may affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms of action .

生物活性

4-Hydrazinopiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound is a hydrazine derivative characterized by the presence of a piperidine ring. Its structural formula can be represented as follows:

This compound exhibits properties that make it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

Anticancer Activity

Research has indicated that hydrazine derivatives, including this compound, possess anticancer properties. A study highlighted the cytotoxic effects of related compounds against various cancer cell lines, demonstrating significant inhibitory activity against cell proliferation. For instance, compounds similar to 4-hydrazinopiperidine showed IC50 values in the nanomolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cell lines .

Table 1: Cytotoxic Activity of Hydrazine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-Hydrazinopiperidine | MCF-7 | 45 |

| HCT-116 | 46 | |

| HepG-2 | 48 |

The mechanism by which hydrazine derivatives exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can alter cell cycle progression and induce apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that hydrazine derivatives exhibit antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The presence of functional groups in these compounds enhances their biological activity .

Table 2: Antimicrobial Activity of Hydrazine Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

Case Studies

Several case studies have explored the biological activity of hydrazine derivatives:

- Case Study on Anticancer Efficacy : A clinical trial evaluated the efficacy of a hydrazine derivative in patients with advanced cancer. Results indicated a significant reduction in tumor size in a subset of participants, supporting the compound's potential as an anticancer agent .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial properties of various hydrazine derivatives against clinical isolates of bacteria. The findings confirmed that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .

Research Findings and Future Directions

Recent studies have focused on optimizing the structure of hydrazine derivatives to enhance their biological activity while reducing toxicity. Molecular docking studies have suggested that modifications to the piperidine ring can improve binding affinity to target enzymes involved in cancer progression and microbial resistance .

科学研究应用

Chemical Properties and Structure

4-Hydrazinopiperidine hydrochloride is characterized by its hydrazine functional group attached to a piperidine ring. This structure enhances its reactivity and potential for biological activity. The molecular formula is C₆H₁₄ClN₃, with a molecular weight of approximately 163.65 g/mol. The presence of the hydrazine group makes it a potential candidate for various chemical reactions, including those leading to the synthesis of more complex molecules.

Anticancer Research

One of the most significant applications of this compound is in anticancer research. Studies have shown that compounds containing hydrazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that hydrazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells, making them valuable in the development of new chemotherapeutic agents.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies suggest that this compound exhibits activity against a range of bacterial strains, including multidrug-resistant pathogens. This makes it a candidate for further investigation as an antibiotic agent .

Neuropharmacological Studies

Research has explored the neuropharmacological effects of hydrazine derivatives, including this compound. Preliminary findings suggest potential applications in treating neurological disorders such as depression and anxiety due to its interaction with neurotransmitter systems .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of piperidine derivatives with hydrazine under controlled conditions. Various methods have been developed to optimize yield and purity, including solvent selection and reaction temperature adjustments.

The mechanism of action for this compound is hypothesized to involve interaction with specific biological targets, such as enzymes or receptors associated with disease pathways. Ongoing research aims to elucidate these interactions further, providing insights into its pharmacological effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at higher concentrations, suggesting dose-dependent cytotoxicity. The study concluded that further development could lead to promising anticancer therapies utilizing this compound .

Case Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) suggesting its potential as an alternative treatment for bacterial infections .

Data Tables

相似化合物的比较

4-(Diphenylmethoxy)piperidine Hydrochloride

- Structure : Features a diphenylmethoxy group at the 4-position.

- Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83) .

- Key Differences :

- The bulky diphenylmethoxy group increases lipophilicity, favoring membrane permeability in drug design.

- Lacks the reactive hydrazine group, limiting its utility in conjugation or chelation reactions.

- Regulatory Status : Safety data are well-documented via EPA, EFSA, and ATSDR, indicating established industrial use .

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride

- Structure : Contains a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen.

- Synonyms: 4-Benzyloxycarbonylaminopiperidine Hydrochloride .

- Key Differences: The Cbz group protects the amine, making it a staple in peptide synthesis. Unlike 4-hydrazinopiperidine, this compound is less reactive toward electrophiles due to the carbamate group.

4-Methylpiperidine Hydrochloride

- Structure : Simple methyl substitution at the 4-position.

- Molecular Formula : C₆H₁₃N·HCl (MW: 147.64) .

- Key Differences :

- The methyl group enhances lipophilicity but lacks the nucleophilic hydrazine functionality.

- Primarily used as a building block in alkaloid synthesis rather than in metal coordination.

(4-Pyridylmethyl)hydrazinedihydrochloride

Table 1: Comparative Physicochemical Data

| Compound | Molecular Formula | Molecular Weight | Key Functional Group | Primary Applications |

|---|---|---|---|---|

| 4-Hydrazinopiperidine HCl | C₅H₁₁N₃·HCl | ~153.6 (calc.) | Hydrazine | Ligand synthesis, drug intermediates |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | CNS drug candidates |

| Benzyl N-(Piperidin-4-yl)carbamate HCl | C₁₃H₁₆N₂O₂·HCl | 280.74 | Cbz-protected amine | Peptide synthesis |

| 4-Methylpiperidine HCl | C₆H₁₃N·HCl | 147.64 | Methyl | Alkaloid intermediates |

| (4-Pyridylmethyl)hydrazinediHCl | C₆H₉N₃·2HCl | 196.08 | Pyridylmethyl-hydrazine | Chelation, analytical chemistry |

常见问题

Q. What are the standard synthetic routes for 4-hydrazinopiperidine hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A common approach involves nucleophilic substitution on a piperidine precursor followed by hydrazine incorporation. For example, substituting a halogen or sulfonyl group at the piperidine 4-position with hydrazine under controlled pH (e.g., using ethanol/water solvent at 60°C). Purity optimization includes recrystallization from ethanol or acetone and vacuum drying . Chromatographic purification (e.g., silica gel column with methanol/dichloromethane) is recommended for intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

- Methodological Answer : Key characterization tools:

- ¹H/¹³C NMR : Look for hydrazine NH₂ signals (δ 2.5–3.5 ppm in D₂O) and piperidine ring protons (δ 1.5–2.8 ppm).

- FT-IR : Confirm N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 148.1 (free base) and [M+Cl]⁻ adducts for the hydrochloride salt .

- Elemental Analysis : Ensure Cl⁻ content aligns with theoretical values (e.g., ~19.2% for C₅H₁₂ClN₃) .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalytic Optimization : Use palladium catalysts for Suzuki-Miyaura couplings if aryl groups are introduced .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine reactivity but require strict anhydrous conditions.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine addition .

- Yield Tracking : Compare yields across steps using LC-MS to identify bottlenecks. For example, a 2016 study reported a 68% yield improvement by switching from THF to acetonitrile .

Q. What analytical strategies resolve contradictions in reported biological activity data for 4-hydrazinopiperidine derivatives?

- Methodological Answer :

- Bioassay Reproducibility : Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers (pH 7.4 PBS with 0.1% BSA).

- Metabolite Interference : Use LC-MS/MS to rule out hydrolysis products (e.g., piperidine hydrazones) that may skew IC₅₀ values .

- Structural Confirmation : Co-crystallize derivatives with target proteins (e.g., monoamine oxidases) to validate binding modes, addressing discrepancies in enzymatic vs. cellular assays .

Q. How do structural modifications at the hydrazine moiety impact the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrazine Protection : Acylation (e.g., acetyl or Boc groups) reduces oxidative degradation. Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) .

- pH-Dependent Degradation : Use UV-Vis spectroscopy to track hydrazine oxidation to diazenes at pH >7.0. Buffered solutions (pH 5–6) enhance shelf life .

- Computational Modeling : DFT studies predict electron-withdrawing substituents (e.g., –NO₂) stabilize the hydrazine group by lowering HOMO energy .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of hydrazine vapors .

- Spill Management : Neutralize spills with 10% acetic acid before disposal. Hydrazine derivatives are classified as toxic waste .

Q. How can researchers differentiate between this compound and its common synthetic byproducts?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with a polar embedded column (e.g., Zorbax SB-Phenyl) to resolve hydrazine adducts (Rt ~6.2 min) from unreacted piperidine (Rt ~4.5 min) .

- NMR Spiking : Add authentic samples of suspected byproducts (e.g., 4-aminopiperidine) to reaction mixtures to identify overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。